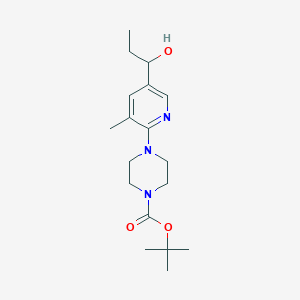

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Description

This compound belongs to the class of tert-butyl piperazine carboxylates, which are widely used in medicinal chemistry as intermediates for drug discovery. The structure features a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, a pyridin-2-yl core substituted with a 3-methyl group and a 1-hydroxypropyl chain at the 5-position. The Boc group enhances solubility and stability during synthesis, while the hydroxyl and methyl groups may influence bioavailability and target binding .

Properties

Molecular Formula |

C18H29N3O3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H29N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12,15,22H,6-10H2,1-5H3 |

InChI Key |

MUNYDGCXOJOSAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the tert-butyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery .

Medicine

In medicinal chemistry, tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

- Hydrophilicity : The target compound’s hydroxyl group enhances hydrophilicity compared to thioether (3r in ) or ferrocenyl (3r in ) substituents.

- Electron Effects: The 3-methyl group on the pyridine ring may sterically hinder reactions compared to electron-withdrawing groups like cyano (compound 6, ).

Key Observations :

Stability and Degradation

Stability data from analogs suggest that substituents significantly influence degradation pathways:

- Gastric Fluid Stability: Compounds with labile groups (e.g., oxazolidinones in 1a/1b, ) degrade in simulated gastric fluid, whereas Boc-protected amines generally resist hydrolysis.

- Thermal Stability : Thioether-linked compounds () may exhibit lower thermal stability due to sulfur’s susceptibility to oxidation compared to the target’s hydroxyl group.

Biological Activity

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 194351-51-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and a pyridine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders. The following sections detail specific biological activities and findings from recent studies.

Antioxidant Activity

A study highlighted the antioxidant properties of related piperazine derivatives, suggesting that compounds with similar structures may also exhibit significant antioxidant activity. This activity was assessed using various in vitro models, including DPPH radical scavenging assays, which measure the ability to neutralize free radicals .

Anxiolytic and Sedative Effects

Behavioral studies have demonstrated that certain piperazine derivatives can produce anxiolytic-like effects in animal models. For instance, compounds structurally related to this compound were shown to decrease latency to sleep and increase sleep duration in sodium pentobarbital-induced sleep tests . This suggests potential applications in treating anxiety and sleep disorders.

Neuroprotective Effects

Research indicates that piperazine derivatives may protect neuronal cells from oxidative stress and neuroinflammation. For example, studies have shown that these compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby potentially offering neuroprotective benefits .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in DPPH assays. |

| Behavioral Tests | Anxiolytic-like effects observed in open field tests; reduced latency to sleep in sedative tests. |

| Neuroprotective Effects | Inhibition of amyloid-beta aggregation; protection against oxidative stress in neuronal cells. |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with neurotransmitter systems, modulation of oxidative stress pathways, and inhibition of neuroinflammatory processes. Further research is needed to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.